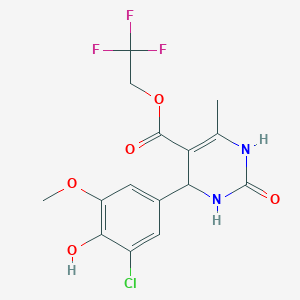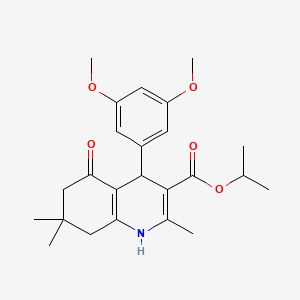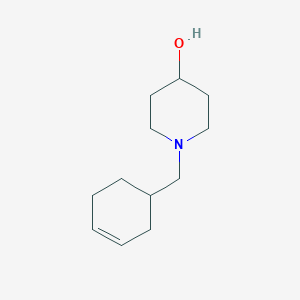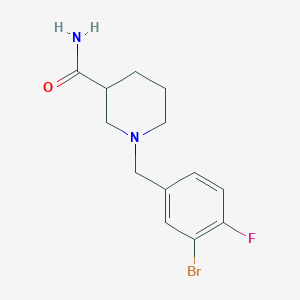![molecular formula C15H16N6O2 B4969364 N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) that is widely used in scientific research. ODQ has been shown to modulate a variety of physiological processes, including vascular tone, platelet function, and neurotransmitter release.
Scientific Research Applications
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is commonly used as a research tool to investigate the role of sGC in various physiological processes. It has been shown to inhibit sGC activity in vitro and in vivo, leading to decreased levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in many signaling pathways. This compound has been used to study the role of sGC in vascular tone regulation, platelet function, and neurotransmitter release. It has also been used to investigate the effects of sGC activation on cell proliferation, apoptosis, and gene expression.
Mechanism of Action
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits sGC by binding to the heme group of the enzyme, preventing it from binding to and activating guanosine triphosphate (GTP). This results in decreased levels of cGMP, which in turn leads to decreased activation of downstream signaling pathways. This compound is highly selective for sGC and does not affect other heme-containing proteins such as cytochrome P450 enzymes.
Biochemical and Physiological Effects:
This compound has been shown to modulate a variety of physiological processes, including vascular tone, platelet function, and neurotransmitter release. Inhibition of sGC by this compound leads to decreased levels of cGMP, which can result in vasoconstriction, decreased platelet aggregation, and altered neurotransmitter release. This compound has also been shown to modulate cell proliferation, apoptosis, and gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its high selectivity for sGC, which allows for specific modulation of cGMP signaling pathways. This compound is also relatively easy to synthesize and is commercially available from several suppliers. One limitation of using this compound is its potential for off-target effects, as it may bind to other heme-containing proteins in high concentrations. Additionally, the effects of this compound may be dependent on cell type and experimental conditions, which can make interpretation of results challenging.
Future Directions
Future research on N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine may focus on investigating its effects on specific physiological processes and disease states. For example, this compound has been shown to modulate angiogenesis and may have potential as a therapeutic agent for cancer. Additionally, this compound may have applications in the treatment of cardiovascular disease, as it has been shown to modulate vascular tone and platelet function. Further research may also focus on developing more selective sGC inhibitors or alternative methods for modulating cGMP signaling pathways.
Synthesis Methods
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized by reacting 4-morpholino-1,2,5-oxadiazole-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate to yield this compound.
properties
IUPAC Name |
N-benzyl-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-2-4-11(5-3-1)10-16-14-15(21-6-8-22-9-7-21)18-13-12(17-14)19-23-20-13/h1-5H,6-10H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJGXDMXSJASOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NON=C3N=C2NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)


![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)

![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)


![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)